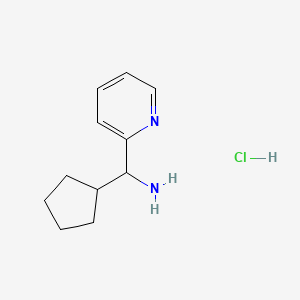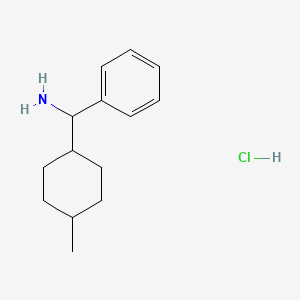![molecular formula C10H16ClN3O3 B1472069 5-(2-Aminoethyl)-7-ethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride CAS No. 1823607-29-9](/img/structure/B1472069.png)
5-(2-Aminoethyl)-7-ethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminoethyl)-7-ethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride (5-AE-7E-5,7-DAS-4,6,8-T-HCl) is an organic compound that has been studied for its potential applications in various scientific research fields. It is a derivative of 5-Aminoethyl-7-ethyl-5,7-diazaspiro[2.5]octane (5-AE-7E-5,7-DAS), which is a cyclic molecule composed of an aminoethyl group, an ethyl group and a spirocyclic ring system. 5-AE-7E-5,7-DAS-4,6,8-T-HCl is a colorless, odorless and crystalline solid. It is soluble in water and ethanol and has a melting point of about 150°C.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Aminomethylation of Guareschi Imides : The aminomethylation reaction led to the formation of 7-substituted derivatives, indicating its utility in synthesizing complex heterocyclic compounds (Khrustaleva et al., 2017).
Stereoselective Synthesis of Furo[2,3-d]pyrimidine Framework : Demonstrated the potential of spirocyclic barbiturates for the synthesis of medicinally relevant frameworks through thermal rearrangement, highlighting the chemical versatility of these compounds (Vereshchagin et al., 2015).
Sensitized Photorearrangement : Showcased the ability of specific sensitized UV irradiation to induce homolysis and rearrangement, forming diazaspiro[2.5]octanes, which could be useful in photochemical applications (Ming & Wamhoff, 1987).
Electrophile Aminierung : Explored the electrophilic amination of C-H-acidic compounds, offering a pathway to diversify the chemical structures based on diazaspiro[2.5]octane derivatives (Andreae et al., 1992).
Potential Applications in Material Science and Chemistry
- Inhibition Performances for Mild Steel Protection : Studied the use of spirocyclopropane derivatives for corrosion inhibition in HCl, suggesting applications in material science and corrosion prevention. This research underscores the potential of structurally related compounds in developing green and environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Propriétés
IUPAC Name |
7-(2-aminoethyl)-5-ethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.ClH/c1-2-12-7(14)10(3-4-10)8(15)13(6-5-11)9(12)16;/h2-6,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNNIGZYYXQKKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CC2)C(=O)N(C1=O)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1471991.png)









